molecular formula C15H25NO4 B6175205 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, Mixture of diastereomers CAS No. 2503205-99-8

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, Mixture of diastereomers

Cat. No. B6175205
CAS RN: 2503205-99-8
M. Wt: 283.4
InChI Key:
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Description

The compound “1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, Mixture of diastereomers” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the spirocyclic ring system and the subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": ["7-oxanorbornene", "tert-butyl carbamate", "di-tert-butyl dicarbonate", "triethylamine", "methanesulfonic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water"], "Reaction": ["1. Protection of the amine group by reaction with tert-butyl carbamate and di-tert-butyl dicarbonate in the presence of triethylamine", "2. Formation of the spirocyclic ring system by reaction of the protected amine with 7-oxanorbornene in the presence of methanesulfonic acid", "3. Deprotection of the amine group by treatment with sodium hydroxide in ethanol", "4. Introduction of the carboxylic acid group by reaction with hydrochloric acid and sodium bicarbonate in ethyl acetate", "5. Isolation and purification of the mixture of diastereomers by column chromatography"] }

CAS RN

2503205-99-8

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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